molecular formula C13H13N3O4 B11485380 2-(4-nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

2-(4-nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No.: B11485380
M. Wt: 275.26 g/mol
InChI Key: ICCAFCAQXZNLJD-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a nitrobenzyl group attached to a tetrahydro-pyrroloimidazole core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 2-(4-nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(4-Nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 2-(4-nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione include other imidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

2-[(4-nitrophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C13H13N3O4/c17-12-11-2-1-7-14(11)13(18)15(12)8-9-3-5-10(6-4-9)16(19)20/h3-6,11H,1-2,7-8H2

InChI Key

ICCAFCAQXZNLJD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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